molecular formula C14H11N7O2S B13850913 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B13850913
M. Wt: 341.35 g/mol
InChI Key: JPAFSSDBDQZJJD-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features both pyrimidine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide. The final product is obtained through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-2-yl)acetamide
  • **2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-6-yl)acetamide

Uniqueness

The unique combination of the pyrimidine and benzimidazole moieties in 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11N7O2S

Molecular Weight

341.35 g/mol

IUPAC Name

2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C14H11N7O2S/c15-4-7-5-17-14(21-12(7)16)24-6-11(22)18-8-1-2-9-10(3-8)20-13(23)19-9/h1-3,5H,6H2,(H,18,22)(H2,16,17,21)(H2,19,20,23)

InChI Key

JPAFSSDBDQZJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CSC3=NC=C(C(=N3)N)C#N)NC(=O)N2

Origin of Product

United States

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